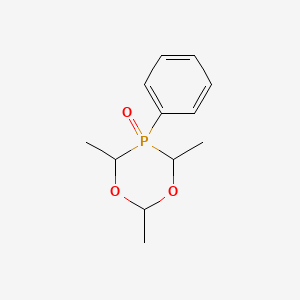
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is a phosphorus-containing heterocyclic compound It is characterized by a dioxaphosphorinane ring structure with phenyl and methyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide typically involves the reaction of a phosphorus trichloride derivative with an appropriate diol and phenyl group under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the dioxaphosphorinane ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to changes in cellular processes and biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar in structure but contains boron instead of phosphorus.
2,4,6-Trimethyl-1,3,5-trioxane: Contains an oxygen atom in place of the phosphorus atom.
2,4,6-Trimethyl-1,3,5-triazine: Contains nitrogen atoms in place of the phosphorus and oxygen atoms.
Uniqueness
5-Phenyl-2,4,6-trimethyl-1,3,5-dioxaphosphorinane 5-oxide is unique due to its phosphorus-containing ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
75023-58-4 |
|---|---|
Molekularformel |
C12H17O3P |
Molekulargewicht |
240.23 g/mol |
IUPAC-Name |
2,4,6-trimethyl-5-phenyl-1,3,5λ5-dioxaphosphinane 5-oxide |
InChI |
InChI=1S/C12H17O3P/c1-9-14-10(2)16(13,11(3)15-9)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI-Schlüssel |
IBJXJZBNSLCQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1OC(P(=O)(C(O1)C)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



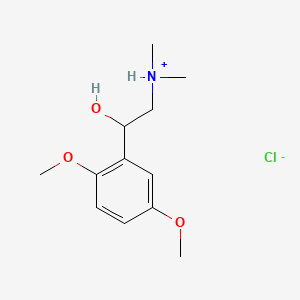

![[R-(R*,R*)]-2-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-2-oxoethyl hexadecanoate](/img/structure/B13778291.png)
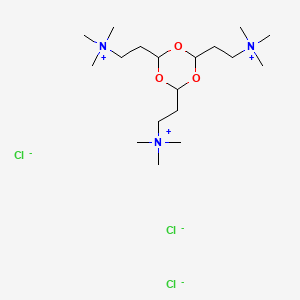
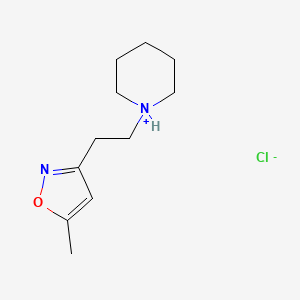
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[(1,2,3,4-tetrahydro-2,4-dioxo-6-quinazolinyl)azo]-](/img/structure/B13778317.png)
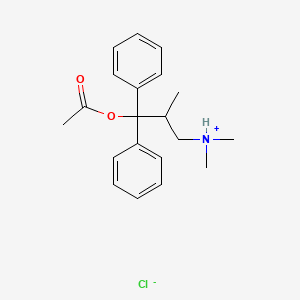
![1-methylchromeno[3,4-d]imidazol-4-one](/img/structure/B13778332.png)



![Ethanol, 2,2',2''-[(butylstannylidyne)tris(thio)]tris-](/img/structure/B13778347.png)

